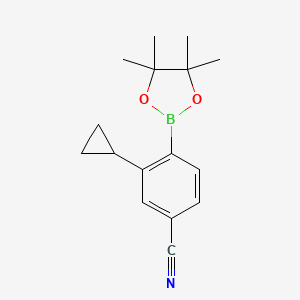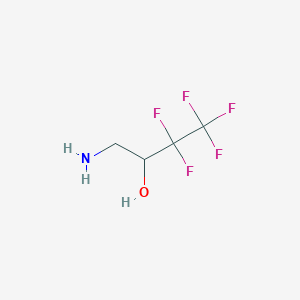
2-Acetamido-4-bromo-3-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-4-bromo-3-fluorobenzoic acid is an organic compound with the molecular formula C9H7BrFNO3 It is a derivative of benzoic acid, featuring an acetamido group, a bromine atom, and a fluorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetamido-4-bromo-3-fluorobenzoic acid typically involves multiple steps. One common method starts with the bromination of 4-fluorobenzoic acid to produce 2-bromo-4-fluorobenzoic acid. This intermediate is then subjected to acetamidation to introduce the acetamido group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-4-bromo-3-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.
Acetic Acid and Sodium Bromide: Utilized in various substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl intermediates, while substitution reactions can yield various substituted benzoic acid derivatives .
Aplicaciones Científicas De Investigación
2-Acetamido-4-bromo-3-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-Acetamido-4-bromo-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-4-fluorobenzoic acid: Similar structure but lacks the acetamido group.
2-Acetamido-4-fluorobenzoic acid: Similar structure but lacks the bromine atom.
4-Bromo-2-fluorobenzoic acid: Similar structure but with different substitution pattern
Uniqueness
2-Acetamido-4-bromo-3-fluorobenzoic acid is unique due to the presence of both bromine and fluorine atoms along with the acetamido group. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H7BrFNO3 |
|---|---|
Peso molecular |
276.06 g/mol |
Nombre IUPAC |
2-acetamido-4-bromo-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H7BrFNO3/c1-4(13)12-8-5(9(14)15)2-3-6(10)7(8)11/h2-3H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
HRBIPMIWEUFHGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=CC(=C1F)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride](/img/structure/B13512355.png)


